molecular formula C14H15N3O2S B2812496 N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1385454-13-6

N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B2812496
CAS No.: 1385454-13-6
M. Wt: 289.35
InChI Key: SXCXIWNIRAXIFN-UHFFFAOYSA-N
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Description

N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that features a complex structure combining a nitrile group, a furan ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-cyanobutane, furan-3-carboxylic acid, and 2-aminothiazole.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide would be optimized for scale, involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower energy requirements and increase yield.

    Purification: Employing techniques such as crystallization or chromatography for product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation Products: Epoxides, hydroxylated derivatives.

    Reduction Products: Amines, amides.

    Substitution Products: Halogenated or sulfonylated thiazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential ligand in catalytic systems due to its heterocyclic structure.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Explored for its potential as a therapeutic agent, particularly in targeting diseases involving oxidative stress or enzyme dysregulation.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism by which N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide vs. N-(2-Cyanobutan-2-yl)-2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetamide: The thiophene analog may exhibit different electronic properties and reactivity.

    This compound vs. N-(2-Cyanobutan-2-yl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide: The pyridine analog could have enhanced binding affinity to certain biological targets due to the nitrogen atom in the ring.

Uniqueness

This compound is unique due to its combination of a nitrile group, furan ring, and thiazole ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-3-14(2,9-15)17-12(18)6-11-8-20-13(16-11)10-4-5-19-7-10/h4-5,7-8H,3,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCXIWNIRAXIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=CSC(=N1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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